N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a methoxymethyl group, linked via a carboxamide bridge to a 4,5-dihydronaphtho[1,2-b]thiophene moiety. Its synthesis likely involves condensation of a thiadiazole intermediate with a functionalized dihydronaphthothiophene precursor, analogous to methods for related carboxamides . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with kinase inhibitors and antimicrobial agents due to heterocyclic bioactivity trends.
Properties
Molecular Formula |
C17H15N3O2S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-9-14-19-20-17(24-14)18-16(21)13-8-11-7-6-10-4-2-3-5-12(10)15(11)23-13/h2-5,8H,6-7,9H2,1H3,(H,18,20,21) |
InChI Key |
UURGMDAFTAPSSC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Formation of Naphthothiophene Ring: The naphthothiophene ring can be synthesized via the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition/oxidation/cyclization process.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural differences and similarities are outlined below:
*Calculated using atomic masses.
- Substituent Effects: The methoxymethyl group in the target compound may enhance solubility compared to methylthio (4a) or thioxo (3a) derivatives due to its oxygen-based polarity.
Pharmacokinetic and Physicochemical Properties
- Solubility : Methoxymethyl substitution likely improves aqueous solubility over hydrophobic methylthio groups (e.g., 4a) .
- Bioactivity : Thiadiazole derivatives with electron-withdrawing substituents (e.g., thioxo in 3a) show moderate inhibition (65%), while alkylthio groups (e.g., 4a) enhance activity (72%) . The target compound’s dihydronaphthothiophene may further modulate potency via π-π stacking.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Alkyl/aryl substitutions on the thiadiazole ring critically influence bioactivity. For example, methylthio (4a) outperforms thioxo (3a) in inhibition assays, suggesting sulfur electronegativity and side-chain flexibility are key .
- Therapeutic Potential: The dihydronaphthothiophene scaffold may confer selectivity for kinases or GPCRs, though empirical validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
